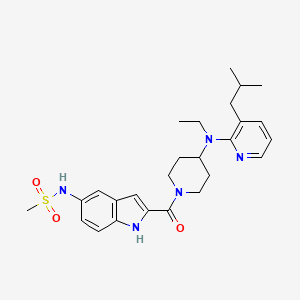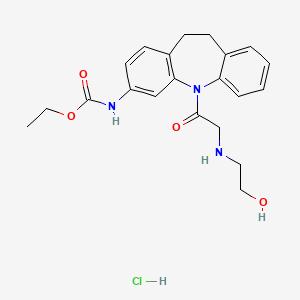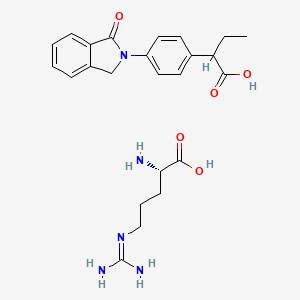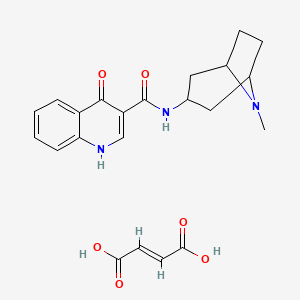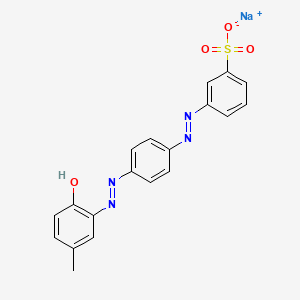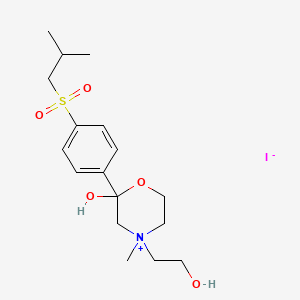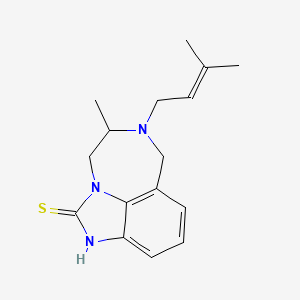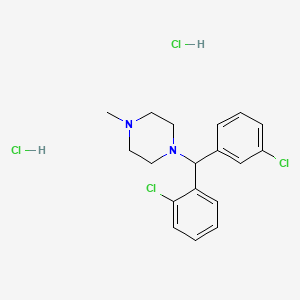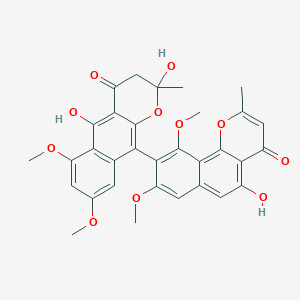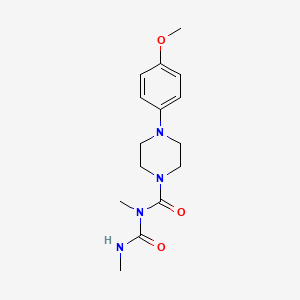![molecular formula C15H19Cl3N2O6 B12773743 [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81785-51-5](/img/structure/B12773743.png)
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furofuran ring system, a dichlorophenoxy group, and a nitrate ester, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps:
Formation of the furofuran ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenoxy group: This step may involve nucleophilic substitution reactions using 2,4-dichlorophenol and a suitable leaving group.
Attachment of the propylamino group: This can be done through reductive amination or other amine introduction methods.
Nitration: The nitrate ester can be introduced using nitrating agents such as nitric acid under controlled conditions.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or furan moieties.
Reduction: Reduction reactions could target the nitrate ester or other reducible groups.
Substitution: The dichlorophenoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.
Drug development: Its structural features might make it a candidate for developing new pharmaceuticals.
Medicine
Therapeutic potential: The compound may have potential as a therapeutic agent for certain diseases, pending further research.
Diagnostic tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Agriculture: It could be used as a pesticide or herbicide, given its dichlorophenoxy group.
作用機序
The mechanism of action of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: This could modulate their activity and lead to various biological effects.
Disruption of cellular processes: The compound might interfere with cellular functions, leading to therapeutic or toxic effects.
類似化合物との比較
Similar Compounds
- [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
- [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] hydrochloride
Uniqueness
The uniqueness of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
81785-51-5 |
|---|---|
分子式 |
C15H19Cl3N2O6 |
分子量 |
429.7 g/mol |
IUPAC名 |
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C15H18Cl2N2O6.ClH/c16-9-2-3-12(10(17)6-9)22-5-1-4-18-11-7-23-15-13(25-19(20)21)8-24-14(11)15;/h2-3,6,11,13-15,18H,1,4-5,7-8H2;1H/t11-,13-,14+,15+;/m0./s1 |
InChIキー |
RUOGYLLXGCAILN-REVGSIRBSA-N |
異性体SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl |
正規SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


